Cas no 21202-52-8 (1-ethyl-2-methyl-1H-imidazole)
1-ethyl-2-methyl-1H-imidazole Chemical and Physical Properties
Names and Identifiers
-
- 1H-Imidazole, 1-ethyl-2-methyl-
- 1-Ethyl-2-Methylimidazole
- 1-ethyl-2-methyl-1H-imidazole
- CS-0094390
- EN300-101148
- WAA20252
- 1H-Imidazole,1-ethyl-2-methyl
- R6XT88X099
- 1-Ethyl-2-methylimidazole, >98%
- N-Ethyl-2-methylimidazole
- MFCD18840475
- CS-16255
- DB-337191
- UNII-R6XT88X099
- DTXSID50334165
- 1H-IMidazole, 1-ethyl-2-Methyl
- 21202-52-8
- F16031
- AKOS009168722
- SCHEMBL486434
- 1-Ethyl-2-methyl-1H-imidazole #
-
- Inchi: 1S/C6H10N2/c1-3-8-5-4-7-6(8)2/h4-5H,3H2,1-2H3
- InChI Key: NYYVCPHBKQYINK-UHFFFAOYSA-N
- SMILES: N1(C=CN=C1C)CC
Computed Properties
- Exact Mass: 110.0845
- Monoisotopic Mass: 110.084398327g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 8
- Rotatable Bond Count: 1
- Complexity: 72.9
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.7
- Topological Polar Surface Area: 17.8Ų
Experimental Properties
- PSA: 17.82
1-ethyl-2-methyl-1H-imidazole Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM187693-100mg |
1-ethyl-2-methyl-1H-imidazole |
21202-52-8 | 95+% | 100mg |
$182 | 2021-08-05 | |
| Chemenu | CM187693-250mg |
1-ethyl-2-methyl-1H-imidazole |
21202-52-8 | 95+% | 250mg |
$285 | 2021-08-05 | |
| Chemenu | CM187693-1g |
1-ethyl-2-methyl-1H-imidazole |
21202-52-8 | 95+% | 1g |
$805 | 2021-08-05 | |
| Chemenu | CM187693-5g |
1-ethyl-2-methyl-1H-imidazole |
21202-52-8 | 95+% | 5g |
$2438 | 2021-08-05 | |
| Apollo Scientific | OR510124-100mg |
1-Ethyl-2-methyl-1H-imidazole |
21202-52-8 | >98% | 100mg |
£159.00 | 2023-09-02 | |
| Chemenu | CM187693-100mg |
1-ethyl-2-methyl-1H-imidazole |
21202-52-8 | 95%+ | 100mg |
$182 | 2023-01-19 | |
| Chemenu | CM187693-250mg |
1-ethyl-2-methyl-1H-imidazole |
21202-52-8 | 95%+ | 250mg |
$285 | 2023-01-19 | |
| Chemenu | CM187693-1g |
1-ethyl-2-methyl-1H-imidazole |
21202-52-8 | 95%+ | 1g |
$805 | 2023-01-19 | |
| Chemenu | CM187693-5g |
1-ethyl-2-methyl-1H-imidazole |
21202-52-8 | 95%+ | 5g |
$2438 | 2023-01-19 | |
| Ambeed | A590197-5g |
1-Ethyl-2-methyl-1H-imidazole |
21202-52-8 | 98% | 5g |
$25.0 | 2024-07-28 |
1-ethyl-2-methyl-1H-imidazole Production Method
Production Method 1
1-ethyl-2-methyl-1H-imidazole Preparation Products
- 1-Methylpiperazine (109-01-3)
- N-Ethylmethylamine (624-78-2)
- 2-Ethylpyrazine (13925-00-3)
- 2-Methyl-1-vinylimidazole (2851-95-8)
- N1-(2-Aminoethyl)-N1-Methylethane-1,2-Diamine (4097-88-5)
- 2-[(2-Oxopropylidene)amino]acetonitrile (1798313-55-9)
- 1-ethyl-2-methyl-1H-imidazole (21202-52-8)
- (69687-77-0)
- 2-Ethyl-3-methylpyrazine (15707-23-0)
- Pyrazine (290-37-9)
- 2,3-Dimethylpyrazine (5910-89-4)
- Trimethylpyrazine (14667-55-1)
- 3-Methyl-1H-pyrrole (616-43-3)
- 1H-Pyrazole, 3-ethyl-4,5-dihydro-1,4-dimethyl- (75011-91-5)
- 1H-Pyrrole, dimethyl- (49813-61-8)
- 2-Methylpyrrole (636-41-9)
- 1-Ethylpyrrole (617-92-5)
- 2-Methyl-3-propyl-pyrazine (15986-80-8)
- 2-Ethyl-5-methylpyrazine (13360-64-0)
- 1H-imidazole, 1,2-dimethyl- (1739-84-0)
1-ethyl-2-methyl-1H-imidazole Suppliers
1-ethyl-2-methyl-1H-imidazole Related Literature
-
Andreas Nenning,Manuel Holzmann,Jürgen Fleig,Alexander K. Opitz Mater. Adv., 2021,2, 5422-5431
-
Xing Zhao,Lu Bai,Rui-Ying Bao,Zheng-Ying Liu,Ming-Bo Yang,Wei Yang RSC Adv., 2017,7, 46297-46305
-
Long Deng,Qian Zou,Biao Liu,Wenhui Ye,Chengfei Zhuo,Li Chen,Ze-Yuan Deng,Ya-Wei Fan,Jing Li Food Funct., 2018,9, 4234-4245
-
M. Zeiger,N. Jäckel,P. Strubel,L. Borchardt,R. Reinhold,W. Nickel,J. Eckert,V. Presser,S. Kaskel J. Mater. Chem. A, 2015,3, 17983-17990
Additional information on 1-ethyl-2-methyl-1H-imidazole
Recent Advances in the Study of 1-Ethyl-2-methyl-1H-imidazole (CAS: 21202-52-8) in Chemical Biology and Pharmaceutical Research
The compound 1-ethyl-2-methyl-1H-imidazole (CAS: 21202-52-8) has garnered significant attention in recent years due to its versatile applications in chemical biology and pharmaceutical research. This heterocyclic organic compound, characterized by its imidazole ring structure, has been explored for its potential in drug development, catalysis, and material science. Recent studies have focused on its synthesis, biological activity, and mechanistic pathways, providing new insights into its utility in medicinal chemistry.
One of the key areas of research involves the role of 1-ethyl-2-methyl-1H-imidazole as a building block for the synthesis of more complex molecules. A 2023 study published in the *Journal of Medicinal Chemistry* demonstrated its efficacy as a precursor in the development of novel kinase inhibitors. The study highlighted the compound's ability to modulate enzyme activity, particularly in pathways associated with cancer cell proliferation. These findings suggest that 1-ethyl-2-methyl-1H-imidazole could serve as a valuable scaffold for targeted cancer therapies.
In addition to its pharmaceutical applications, recent research has explored the catalytic properties of 1-ethyl-2-methyl-1H-imidazole. A study in *ACS Catalysis* (2024) reported its use as a ligand in transition metal-catalyzed reactions, showcasing its ability to enhance reaction efficiency and selectivity. This has implications for green chemistry initiatives, where the compound's stability and low toxicity make it an attractive alternative to traditional catalysts.
Further investigations into the biological activity of 1-ethyl-2-methyl-1H-imidazole have revealed its potential as an antimicrobial agent. A 2023 paper in *Bioorganic & Medicinal Chemistry Letters* identified its inhibitory effects against bacterial biofilms, particularly in drug-resistant strains. The study proposed that the compound's mechanism of action involves disruption of bacterial cell membrane integrity, offering a promising avenue for combating antibiotic resistance.
Despite these advancements, challenges remain in optimizing the pharmacokinetic properties of 1-ethyl-2-methyl-1H-imidazole derivatives. Recent computational studies, such as those published in *Journal of Chemical Information and Modeling* (2024), have employed molecular docking and dynamics simulations to predict binding affinities and metabolic stability. These tools are critical for guiding the design of next-generation derivatives with improved efficacy and safety profiles.
In conclusion, the latest research on 1-ethyl-2-methyl-1H-imidazole (CAS: 21202-52-8) underscores its multifaceted role in chemical biology and pharmaceutical science. From its use as a synthetic intermediate to its potential as a therapeutic agent, this compound continues to inspire innovative research. Future studies are expected to focus on translational applications, particularly in oncology and infectious disease treatment, paving the way for its integration into clinical practice.
21202-52-8 (1-ethyl-2-methyl-1H-imidazole) Related Products
- 2258-21-1(3-(2-Methyl-1H-imidazol-1-yl)propan-1-amine)
- 88940-40-3(4-(2-methyl-1H-imidazol-1-yl)butan-1-amine)
- 113741-01-8(2-(2-methyl-1H-imidazol-1-yl)ethan-1-amine)
- 98892-76-3(1-Ethyl-2,3-dimethyl-2H-imidazole;hydrobromide)
- 79319-22-5(3-(2-Methyl-1h-imidazol-1-yl)Propylamine Hydrochloride)
- 82418-40-4(1H-Imidazole,2-methyl-1-(2-propynyl)-(9CI))
- 37572-50-2(2,2'-Bi-1H-imidazole,1,1'-diethyl-)
- 1615-15-2(2-(2-methyl-1H-imidazol-1-yl)ethan-1-ol)
- 13173-22-3(1H-Imidazole,2-methyl-1-(2-propen-1-yl)-)
- 82949-05-1((2-Methyl-1H-imidazol-1-yl)acetonitrile)